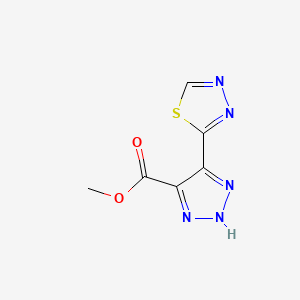![molecular formula C16H21NO3S B6604926 4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane CAS No. 2763780-23-8](/img/structure/B6604926.png)
4-(cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylmethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane, commonly known as CPMMB, is a cyclic organic compound that has been extensively studied for its potential applications in scientific research. CPMMB is a versatile compound, as it can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
CPMMB is a versatile compound that has a wide range of scientific research applications. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In coordination chemistry, CPMMB can be used to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In biochemistry, CPMMB can be used as a substrate for enzymes, allowing researchers to study the function of enzymes in detail. In organic synthesis, CPMMB can be used as a catalyst to facilitate the formation of organic compounds.
Wirkmechanismus
The mechanism of action of CPMMB is not yet fully understood. However, it is believed that CPMMB acts as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMMB are not yet fully understood. However, it is believed that CPMMB can act as a Lewis acid, which means that it can accept electrons from other molecules. This allows CPMMB to form complexes with metal ions, which can then be used for a variety of purposes, such as catalysis and sensing. In addition, CPMMB can also act as a substrate for enzymes, allowing researchers to study the function of enzymes in detail.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPMMB in lab experiments include its versatility, cost-effectiveness, and ease of synthesis. CPMMB can be used as a ligand in coordination chemistry, as a substrate in biochemistry, and as a catalyst in organic synthesis. In addition, CPMMB can be synthesized using a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The main limitation of using CPMMB in lab experiments is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on CPMMB. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research into the synthesis of CPMMB and its derivatives could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into the structure-activity relationships of CPMMB could lead to the development of novel compounds with improved activity.
Synthesemethoden
CPMMB can be synthesized by a variety of methods, including the Stille coupling reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The Stille coupling reaction is the most common method of synthesizing CPMMB, as it is relatively simple and cost-effective. In this reaction, an alkyl halide and aryl halide are reacted with a palladium catalyst in the presence of an organotin reagent. The Suzuki-Miyaura cross-coupling reaction is also used to synthesize CPMMB, but it is more expensive and requires more steps than the Stille coupling reaction. The Sonogashira coupling reaction is the most difficult method of synthesizing CPMMB, as it requires the use of a palladium catalyst, an organotin reagent, and a base.
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-12-2-6-15(7-3-12)21(18,19)17-11-16(8-14(17)9-16)20-10-13-4-5-13/h2-3,6-7,13-14H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGUPJIEVLDDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)OCC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6604847.png)
![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)


![tert-butyl N-[(1-propanoylcyclopropyl)methyl]carbamate](/img/structure/B6604870.png)

![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)
![(5-bromo-2-methoxyphenyl)(imino){[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]methyl}-lambda6-sulfanone](/img/structure/B6604911.png)

![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![4-methoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604932.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)